N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride
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Overview
Description
N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an aminomethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the protection of hydroxyl groups, selective functionalization, and subsequent deprotection. Common reagents used in these steps include protecting agents like acetyl chloride, and deprotecting agents such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary amines.
Scientific Research Applications
N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- **N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrobromide
Uniqueness
N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain applications where these properties are critical.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H19ClN2O5 |
---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O5.ClH/c1-4(13)11-7-5(2-10)16-6(3-12)8(14)9(7)15;/h5-9,12,14-15H,2-3,10H2,1H3,(H,11,13);1H/t5-,6+,7-,8+,9+;/m0./s1 |
InChI Key |
KABLRHPWWFXBQY-XIOTWTAQSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H](O[C@@H]([C@H]([C@@H]1O)O)CO)CN.Cl |
Canonical SMILES |
CC(=O)NC1C(OC(C(C1O)O)CO)CN.Cl |
Origin of Product |
United States |
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